1,4,4-Trimethyl-3-azabicyclo[3.2.1]octan-2-one

Catalog No.
S13747154
CAS No.
94827-95-9
M.F
C10H17NO
M. Wt
167.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4,4-Trimethyl-3-azabicyclo[3.2.1]octan-2-one

CAS Number

94827-95-9

Product Name

1,4,4-Trimethyl-3-azabicyclo[3.2.1]octan-2-one

IUPAC Name

1,4,4-trimethyl-3-azabicyclo[3.2.1]octan-2-one

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

InChI

InChI=1S/C10H17NO/c1-9(2)7-4-5-10(3,6-7)8(12)11-9/h7H,4-6H2,1-3H3,(H,11,12)

InChI Key

PBWHMIKVKLPBCY-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC(C2)(C(=O)N1)C)C

1,4,4-Trimethyl-3-azabicyclo[3.2.1]octan-2-one is a bicyclic compound characterized by a nitrogen atom incorporated into a bicyclic structure. This compound features a unique arrangement of carbon and nitrogen atoms, contributing to its distinctive chemical properties and potential applications in medicinal chemistry. The molecular formula for this compound is C${10}$H${17}$N, indicating the presence of ten carbon atoms, seventeen hydrogen atoms, and one nitrogen atom. The azabicyclo[3.2.1]octane framework is notable for its rigidity and ability to mimic certain biological structures, making it a valuable scaffold for drug development.

The chemical reactivity of 1,4,4-trimethyl-3-azabicyclo[3.2.1]octan-2-one is influenced by the presence of the nitrogen atom and the bicyclic structure. Common reactions include:

  • Oxidation: The compound can undergo oxidation reactions to form various derivatives. For instance, oxidation can convert the nitrogen into different functional groups or alter the carbon framework.
  • Nucleophilic Substitution: The nitrogen atom can participate in nucleophilic substitution reactions, allowing for modifications at the carbon atoms adjacent to it.
  • Cyclization Reactions: The bicyclic nature allows for potential cyclization with other reagents, leading to complex molecular architectures.

1,4,4-Trimethyl-3-azabicyclo[3.2.1]octan-2-one has been studied for its biological activity, particularly in the context of drug discovery. Compounds with similar bicyclic structures have shown promise as:

  • Anticholinergic Agents: Due to their structural similarity to atropine and scopolamine, they may exhibit anticholinergic properties.
  • CNS Activity: The azabicyclo framework is often associated with compounds that affect the central nervous system, potentially acting as analgesics or anesthetics.

Several synthetic routes have been developed for obtaining 1,4,4-trimethyl-3-azabicyclo[3.2.1]octan-2-one:

  • Cyclization of Amines and Ketones: One common method involves the cyclization of suitable amines with ketones under acidic or basic conditions to form the bicyclic structure.
  • Mitsunobu Reaction: This reaction allows for the introduction of various substituents onto the azabicyclo framework by coupling an alcohol with an activated electrophile in the presence of a phosphine and an azodicarboxylate .
  • Reduction Reactions: Starting from precursors like 2-pyrrolidinones or related structures can also yield this compound through selective reduction processes.

The unique structure of 1,4,4-trimethyl-3-azabicyclo[3.2.1]octan-2-one makes it suitable for various applications:

  • Pharmaceutical Industry: It serves as a scaffold for developing new drugs targeting neurological disorders due to its potential CNS activity.
  • Synthetic Chemistry: Its reactivity allows it to be used in synthesizing more complex organic molecules.

Studies on 1,4,4-trimethyl-3-azabicyclo[3.2.1]octan-2-one have focused on its interactions with biological targets:

  • Receptor Binding Studies: Investigations into how this compound binds to various receptors (e.g., muscarinic acetylcholine receptors) can provide insights into its pharmacological effects.
  • Structure-Activity Relationship (SAR) Studies: These studies help elucidate how modifications to the azabicyclo structure affect biological activity and receptor affinity.

Several compounds share structural similarities with 1,4,4-trimethyl-3-azabicyclo[3.2.1]octan-2-one:

Compound NameStructural FeaturesUnique Properties
AtropineTropane structureAnticholinergic properties
ScopolamineTropane derivativeCNS depressant effects
2-Azabicyclo[3.2.1]octaneBasic azabicyclo frameworkPrecursor for various derivatives

Uniqueness: What sets 1,4,4-trimethyl-3-azabicyclo[3.2.1]octan-2-one apart from these compounds is its specific trimethyl substitution pattern and its potential selectivity towards certain biological targets that may not be shared by other similar compounds.

XLogP3

1.4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

167.131014166 g/mol

Monoisotopic Mass

167.131014166 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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